molecular formula C24H46O2 B091595 Cyclohexyl stearate CAS No. 104-07-4

Cyclohexyl stearate

Cat. No.: B091595
CAS No.: 104-07-4
M. Wt: 366.6 g/mol
InChI Key: NRVKWKPZZQHRSP-UHFFFAOYSA-N
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Description

Cyclohexyl stearate is an ester compound formed from cyclohexanol and stearic acid. It is known for its use in various industrial applications due to its unique chemical properties. The molecular formula of this compound is C₂₄H₄₆O₂, and it has a molecular weight of 366.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl stearate can be synthesized through the esterification reaction between cyclohexanol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Cyclohexanol+Stearic AcidCyclohexyl Stearate+Water\text{Cyclohexanol} + \text{Stearic Acid} \rightarrow \text{this compound} + \text{Water} Cyclohexanol+Stearic Acid→Cyclohexyl Stearate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl stearate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclohexanol and stearic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: this compound can be reduced to cyclohexanol and stearic acid using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed:

    Hydrolysis: Cyclohexanol and stearic acid.

    Transesterification: New ester and alcohol.

    Reduction: Cyclohexanol and stearic acid.

Scientific Research Applications

Cyclohexyl stearate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of cyclohexyl stearate primarily involves its role as an ester. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This compound can interact with lipid membranes, enhancing their fluidity and permeability, which can affect the delivery and absorption of active ingredients in pharmaceutical formulations .

Comparison with Similar Compounds

    Ethyl stearate: An ester formed from ethanol and stearic acid.

    Methyl stearate: An ester formed from methanol and stearic acid.

    Butyl stearate: An ester formed from butanol and stearic acid.

Comparison: Cyclohexyl stearate is unique due to the presence of the cyclohexyl group, which imparts different physical and chemical properties compared to linear alkyl esters. This cyclic structure can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not perform as well .

Properties

IUPAC Name

cyclohexyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)26-23-20-17-16-18-21-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVKWKPZZQHRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146203
Record name Cyclohexyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-07-4
Record name Octadecanoic acid, cyclohexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl stearate
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Record name Cyclohexyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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